Allyl acetate

Catalog No.
S574310
CAS No.
591-87-7
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl acetate

CAS Number

591-87-7

Product Name

Allyl acetate

IUPAC Name

prop-2-enyl acetate

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3

InChI Key

FWZUNOYOVVKUNF-UHFFFAOYSA-N

SMILES

CC(=O)OCC=C

solubility

0.28 M
Soluble in acetone; miscible in ethanol and ethyl ether.
2.8% in water at 20 °C

Synonyms

3-Acetoxypropene

Canonical SMILES

CC(=O)OCC=C

The exact mass of the compound Allyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.28 msoluble in acetone; miscible in ethanol and ethyl ether.2.8% in water at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl acetate (CAS 591-87-7) is a versatile unsaturated organic ester characterized by a boiling point of 103-104 °C and a density of 0.928 g/mL [1]. Industrially, it serves as a critical intermediate in the synthesis of 1,4-butanediol via hydroformylation, a specialty monomer for controlled-molecular-weight polymers, and a premium electrophile in palladium-catalyzed Tsuji-Trost allylations [2]. Unlike heavier or halogenated analogs, its liquid state at room temperature, moderate vapor pressure, and non-corrosive nature make it highly processable for both bulk liquid-phase reactions and fine chemical syntheses, offering a safer and more reactor-friendly profile than traditional allyl halides [1].

Buyers often consider vinyl acetate or allyl chloride as cheaper or more common substitutes, but these fail in application-critical dimensions. In radical polymerizations, vinyl acetate propagates rapidly to form high-molecular-weight polymers, whereas allyl acetate undergoes degradative chain transfer, uniquely enabling the synthesis of low-molecular-weight oligomers and controlled copolymers without gelation [1]. In fine chemical synthesis, substituting allyl acetate with allyl chloride introduces highly corrosive chloride ions that can degrade stainless steel reactors and poison sensitive transition-metal catalysts, making the acetate form essential for prolonged reactor lifespans and milder, halide-free reaction conditions [2].

High Linear Regioselectivity in Hydroformylation for 1,4-Butanediol Precursors

In the synthesis of 1,4-butanediol precursors, allyl acetate demonstrates exceptional performance under rhodium-catalyzed hydroformylation. Optimized systems utilizing Rh/POP-type ligands with acetic acid additives achieve up to a 95% yield of the linear 4-oxobutyl acetate, with an extraordinary linear-to-branched ratio of up to 164 [1]. This highly regioselective conversion significantly outperforms standard unoptimized substrates which often suffer from competing isomerization and branched byproduct formation [1].

Evidence DimensionRegioselectivity (Linear/Branched ratio)
Target Compound DataAllyl acetate (L/B ratio up to 164, 95% yield)
Comparator Or BaselineStandard unoptimized olefin hydroformylation (typically low L/B ratios with high branched byproducts)
Quantified Difference>160x preference for the linear aldehyde precursor.
ConditionsRhodium-catalyzed hydroformylation, 60 °C, 10 bar syngas.

High linear regioselectivity drastically reduces downstream separation costs and maximizes the yield of the commercially valuable 1,4-butanediol intermediate.

Controlled Chain Transfer in Radical Polymerization vs. Vinyl Acetate

Allyl acetate exhibits fundamentally different polymerization kinetics compared to its isomer, vinyl acetate. Due to the resonance stabilization of the resulting allyl radical, allyl acetate undergoes severe degradative chain transfer, reflected by an Alfrey-Price Q value of 0.24 [1]. In contrast, vinyl acetate (Q = 0.026) propagates unchecked to form high-molecular-weight polymers[1]. This chain transfer behavior prevents runaway high-polymer formation, making allyl acetate highly effective as a comonomer for controlling molecular weight and introducing pendent alkene functionalities without crosslinking.

Evidence DimensionAlfrey-Price Q value (Reactivity/Chain Transfer)
Target Compound DataAllyl acetate (Q = 0.24)
Comparator Or BaselineVinyl acetate (Q = 0.026)
Quantified Difference~9.2x higher Q value, indicating significantly higher propensity for degradative chain transfer.
ConditionsFree-radical copolymerization models.

Procurement teams sourcing monomers for low-molecular-weight specialty oligomers or functionalized prepolymers must select allyl acetate to prevent the gelation and high-MW propagation typical of vinyl acetate.

Halide-Free Precursor Suitability in Palladium-Catalyzed Allylations

For electrophilic allylation reactions, allyl acetate provides a critical process advantage over allyl chloride. While allyl chlorides generate corrosive chloride ions that stabilize certain Pd(0) intermediates but aggressively attack industrial reactor metallurgy, allyl acetate utilizes a mild acetate leaving group [1]. When paired with appropriate reductants like hexamethylditin or SnCl2, allyl acetate efficiently forms transient allylpalladium species without the toxicity or corrosive profile of halogenated analogs, achieving high yields (e.g., 81% in specific three-component couplings) under neutral conditions [1].

Evidence DimensionLeaving group byproduct and reactor compatibility
Target Compound DataAllyl acetate (Generates mild acetate leaving group)
Comparator Or BaselineAllyl chloride (Generates corrosive, catalyst-coordinating chloride ions)
Quantified DifferenceElimination of halide-induced corrosion while maintaining >80% coupling yields in optimized Pd-catalyzed systems.
ConditionsPalladium-catalyzed electrophilic allylic substitution.

Elimating chloride byproducts extends the lifespan of expensive stainless-steel reactors and prevents halide poisoning of sensitive transition-metal catalysts in fine chemical manufacturing.

Industrial Synthesis of 1,4-Butanediol (BDO)

Ideal as the primary feedstock for rhodium-catalyzed hydroformylation, where its high linear regioselectivity minimizes branched byproducts and streamlines BDO production [1].

Specialty Oligomer and Prepolymer Manufacturing

Chosen over vinyl acetate when degradative chain transfer is required to strictly control molecular weight and prevent high-polymer gelation during radical copolymerization [2].

Halide-Free Fine Chemical Allylation

The preferred electrophile in Tsuji-Trost and related palladium-catalyzed cross-couplings where avoiding reactor corrosion and chloride-induced catalyst poisoning is critical for scale-up [3].

Physical Description

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes.

Color/Form

COLORLESS LIQUID

XLogP3

1

Boiling Point

103.5 °C

Flash Point

72 °F (NFPA, 2010)

Vapor Density

3.45 (AIR= 1)

Density

0.9275 g/cu cm at 20 °C

LogP

0.97 (LogP)
log Kow = 0.97

Odor

ACRID AT HIGH LEVELS

Melting Point

Freezing point: -96 °C

UNII

E4U5E5990I

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (86.96%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

27.20 mmHg
27.2 mm Hg at 20 °C /from experimentally-derived coefficients/

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

591-87-7

Wikipedia

Allyl acetate

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY DECARBOXYLATION BY HEATING ALLYLMALONIC ACID; OR FROM THE CORRESPONDING ETHYL ESTER PREPARED BY BOILING ETHYL 4-CHLORO-N-VALERATE IN QUINOLINE.
By acetoxylation of propylene.

General Manufacturing Information

Acetic acid, 2-propen-1-yl ester: ACTIVE
IT IS USED IN NON-ALCOHOLIC BEVERAGES AT 1.0 PPM; ICE CREAM, ICES AT 2.0 PPM; CANDY AT 5.0 PPM; BAKED GOODS AT 5.0 PPM; MARGARINE AT 2.0 PPM.
FEMA NUMBER 2843
ACYLOXY, SUBSTITUTED OR UNSUBSTITUTED ALKENYL ARE EFFECTIVE COCKROACH REPELLENTS.

Storage Conditions

STORAGE TANKS OUTSIDE BUILDING SHOULD BE BUNDED /SRP: DIKED/ TO PREVENT SPREAD OF ACCIDENTALLY ESCAPING LIQUID, & A RAMPED SILL SHOULD BE CONSTRUCTED AT DOORWAYS OF STOREROOMS TO RETAIN FLAMMABLE LIQUID THAT MAY ESCAPE FROM STORAGE VESSELS INSIDE. /ALLYL ALCOHOL/

Interactions

125 MG/KG TRIORTHOTOLYL PHOSPHATE PRETREATMENT SIGNIFICANTLY INHIBITED RISE IN PLASMA ALANINE-ALPHA-KETOGLUTARATE TRANSAMINASE ACTIVITY & PREVENTED CHANGES IN LIVER MORPHOLOGY PRODUCED BY 60-150 MG/KG ALLYL ACETATE ADMIN ORALLY TO RATS 18 HR AFTER PRETREATMENT.
O.5 TO 10 MG/KG PRETREATMENT WITH THE DEFOLIANT, S,S,S-TRIBUTYLPHOSPHOROTRITHIOATE (DEF) PROTECTED AGAINST HEPATOTOXICITY OF 60 MG/KG ALLYL ACETATE ADMIN ORALLY TO RATS 18 HR LATER.
PRETREATMENT OF RATS WITH 375 MG/KG PYRAZOLE, AN INHIBITOR OF ALCOHOL DEHYDROGENASE, COMPLETELY PREVENTED THE ELEVATION OF PLASMA ALANINE-ALPHA-KETOGLUTARATE TRANSAMINASE (AKT) ACTIVITY AFTER 90 MG/KG ALLYL ACETATE ADMIN.

Dates

Last modified: 08-15-2023

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